molecular formula C23H29NO4 B15224639 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one

3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one

Cat. No.: B15224639
M. Wt: 383.5 g/mol
InChI Key: OPRCOTADQGJAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one (CAS 1334470-19-7) is a chemical compound of significant interest in advanced pharmaceutical and medicinal chemistry research . This compound features a complex structure that incorporates a 1-(3-methyl-piperidin-1-yl) propan-1-one moiety, a scaffold closely associated with potent pharmacological activity in synthetic opioid analgesics of the 4-anilidopiperidine class, such as fentanyl and its derivatives . Researchers investigate this and related structures to understand critical structure-activity relationships (SAR), particularly how modifications to the piperidine ring, aromatic groups, and acyl chains influence binding affinity and selectivity at opioid receptors . The presence of the hydroxy and dimethoxy-substituted phenyl ring in its structure may offer a valuable point of diversification for studying receptor interaction and metabolic pathways. Fentanyl-related compounds are known to act primarily as potent μ-opioid receptor agonists, and while the specific biological activity profile of this compound requires further investigation, it serves as an important reference material and synthetic intermediate for researchers developing novel compounds to study pain mechanisms . This product is intended for use in controlled laboratory research settings only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption. All researchers must adhere to their local and national regulations regarding the handling of such substances, as many compounds with similar structural features are classified as controlled substances .

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethoxyphenyl)-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C23H29NO4/c1-16-8-7-11-24(15-16)22(26)14-19(17-9-5-4-6-10-17)23-20(25)12-18(27-2)13-21(23)28-3/h4-6,9-10,12-13,16,19,25H,7-8,11,14-15H2,1-3H3

InChI Key

OPRCOTADQGJAND-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=C(C=C(C=C3OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the aromatic core: Starting with a substituted benzene derivative, such as 2-hydroxy-4,6-dimethoxybenzene, which undergoes electrophilic substitution reactions.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution or reductive amination reactions.

    Formation of the propanone linkage: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its structural similarity to known bioactive compounds.

Medicine

Industry

    Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison with Selected Analogues

Compound Name Key Substituents Heterocycle/Amino Group Biological Activity (if reported) Reference
3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one Phenyl, 2-hydroxy-4,6-dimethoxy-phenyl 3-methyl-piperidinyl N/A Target
(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Flavokawain B) Phenyl, 2-hydroxy-4,6-dimethoxy-phenyl None (chalcone backbone) Antiviral (PRRSV inhibition) , Antioxidant
3-(2-Chlorophenyl)-1-{2-hydroxy-3-[2-hydroxy-3-(piperidin-1-yl)propyl]-4,6-dimethoxyphenyl}prop-2-en-1-one (9b) 2-Chlorophenyl, modified piperidinyl side chain Piperidinyl Anticancer (in vitro evaluation)
(3S)-3-(1,3-Benzodioxol-5-yl)-1-[(3R,5S)-3,5-dimethylpiperidin-1-yl]-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one Benzodioxol, 2-hydroxy-4,6-dimethoxy-phenyl 3,5-dimethyl-piperidinyl Structural data only (PDB: 6Q6)
(E)-3-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one 4-Fluorophenyl, 2-hydroxy-4,6-dimethoxy-phenyl None (chalcone backbone) Synthetic intermediate

Key Observations :

  • The 3-methyl-piperidinyl group in the target compound may enhance solubility or target binding compared to non-heterocyclic analogs like Flavokawain B.
  • Chlorophenyl substituents (e.g., in compound 9b) correlate with anticancer activity, suggesting that the target compound’s phenyl group may require functionalization for similar effects .

Table 2: Reaction Conditions and Yields

Compound Key Reagents/Conditions Yield Reference
Flavokawain B KOH/EtOH, reflux 60–75%
(Z)-3-(4-Chlorophenyl)-3-hydroxy-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)prop-2-en-1-one (22) t-BuOK/DMF, 27°C, 12 h 55–76%
3-(2-Chlorophenyl)-1-{2-hydroxy-3-[2-hydroxy-3-(piperidin-1-yl)propyl]-4,6-dimethoxyphenyl}prop-2-en-1-one (9b) Piperidine, K2CO3/acetone, reflux 75%

Key Observations :

  • The target compound’s synthesis likely requires a multi-step approach, combining chalcone formation with piperidinyl incorporation.
  • Yields for piperidinyl-containing analogs (e.g., 9b) are comparable to simpler chalcones, suggesting feasible scalability .

Key Observations :

  • The 2-hydroxy-4,6-dimethoxyphenyl moiety is a conserved pharmacophore across bioactive analogs.
  • Heterocyclic amines (e.g., piperidinyl) may improve metabolic stability compared to non-heterocyclic chalcones.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Solubility (Predicted) Reference
Target Compound ~427.5 (calc.) N/A Moderate (logP ~3.5)
Flavokawain B 314.33 N/A Low (logP ~3.8)
3-(2-Chlorophenyl)-1-{2-hydroxy-3-[2-hydroxy-3-(piperidin-1-yl)propyl]-4,6-dimethoxyphenyl}prop-2-en-1-one (9b) ~529.0 (calc.) 135–136 Low (logP ~4.2)

Key Observations :

  • The target compound’s molecular weight (~427.5) aligns with drug-like properties, though solubility may require formulation optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what purification methods are recommended?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, involving the reaction of a substituted acetophenone derivative (e.g., 2-hydroxy-4,6-dimethoxyacetophenone) with an aldehyde in the presence of a base (e.g., aqueous NaOH/ethanol). Post-synthesis purification typically employs column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). Recrystallization from ethanol or methanol is recommended for final purity validation .
Key Steps Conditions
Condensation reactionEthanol/NaOH, room temperature
PurificationSilica gel chromatography
CrystallizationEthanol, slow evaporation

Q. How is structural integrity confirmed during synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR/IR : Assign peaks for methoxy, hydroxy, and piperidinyl groups. For example, the aromatic proton region (6.5–7.5 ppm) in ¹H NMR and carbonyl stretching (~1650 cm⁻¹) in IR .
  • X-ray crystallography : Use SHELX-97 for structure solution and refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures. The CCP4 suite aids in data processing and validation .

Q. What analytical techniques ensure compound purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Prepare the mobile phase as a 65:35 methanol/buffer mixture, where the buffer contains sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Density Functional Theory (DFT) : Optimize molecular geometry with Gaussian 09 and compare calculated NMR/IR spectra to experimental data.
  • Twinned crystal analysis : Use SHELXL to refine twinned datasets (e.g., two-domain twins with BASF parameter optimization) .
  • Multi-method validation : Overlay X-ray structures with NMR-derived NOE restraints to resolve stereochemical ambiguities .

Q. How to design experiments assessing environmental fate or biodegradation pathways?

  • Methodological Answer : Adopt split-plot experimental designs (randomized blocks with temporal replication) to evaluate abiotic/biotic interactions. For example:

  • Environmental compartments : Study soil/water partitioning using OECD Guideline 106 (batch equilibrium method).
  • Biotic transformations : Use LC-MS/MS to identify microbial metabolites in simulated ecosystems .

Q. What strategies optimize stereochemical control during synthesis?

  • Methodological Answer :

  • Chiral catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric induction in ketone-aldehyde condensations.
  • Reaction optimization : Screen solvents (e.g., THF vs. DCM) and temperatures to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC with a Daicel AD-H column .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.